6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate
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Description
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate is a useful research compound. Its molecular formula is C21H15N3O5S2 and its molecular weight is 453.49. The purity is usually 95%.
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Scientific Research Applications
Computational and Pharmacological Evaluation
One study delves into the computational and pharmacological potential of heterocyclic derivatives, including compounds similar to "6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate." These compounds were evaluated for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The research highlights the compound's moderate inhibitory effects across these applications, suggesting its utility in developing new pharmacological agents (Faheem, 2018).
Biological Evaluation of Naphtho[2,1-b]furan Derivatives
Another study focuses on the synthesis and biological evaluation of naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus. These derivatives, related in structure to the chemical of interest, demonstrated promising effects against tested Gram-positive and negative bacteria and fungi. This research underscores the potential antimicrobial properties of such compounds, making them candidates for further investigation in the development of new antimicrobial agents (El-Wahab et al., 2011).
Antioxidant and Anticancer Activities
Research on triazolo-thiadiazoles, which share structural similarities with "this compound," has revealed potent antioxidant and anticancer activities. These compounds were found to induce growth inhibition followed by apoptosis in HepG2 cells, suggesting their utility in cancer research and therapy (Sunil et al., 2010).
properties
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5S2/c1-12(25)22-20-23-24-21(31-20)30-11-14-9-17(26)18(10-28-14)29-19(27)16-8-4-6-13-5-2-3-7-15(13)16/h2-10H,11H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYDOVPVMCSAKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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